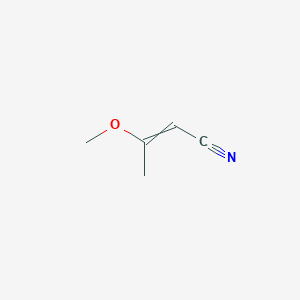

3-Methoxybut-2-enenitrile

Description

3-Methoxybut-2-enenitrile (CAS: N/A; molecular formula: C₅H₇NO) is an unsaturated nitrile characterized by a methoxy (-OCH₃) group at the 3-position and a nitrile (-CN) group at the terminal end of a conjugated ene system. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cyclization and nucleophilic addition reactions. Its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating methoxy substituent, which modulate resonance stabilization and regioselectivity in reactions.

Properties

CAS No. |

650604-10-7 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

3-methoxybut-2-enenitrile |

InChI |

InChI=1S/C5H7NO/c1-5(7-2)3-4-6/h3H,1-2H3 |

InChI Key |

QPXWIWRNSRBTHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of a suitable halogenoalkane with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile .

Industrial Production Methods: Industrial production of 3-Methoxybut-2-enenitrile typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybut-2-enenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of suitable oxidizing agents.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction typically yields primary amines.

Substitution: Substitution reactions yield various nitrile derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

3-Methoxybut-2-enenitrile serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the preparation of more complex organic molecules.

Reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate to form carboxylic acids.

- Reduction: Can be reduced using lithium aluminum hydride to convert the nitrile group into primary amines.

- Substitution: The nitrile group can participate in nucleophilic substitution reactions, yielding various derivatives.

Biology

The biological activity of 3-Methoxybut-2-enenitrile is under investigation for its potential interactions with biological targets. Compounds with similar structures have shown promising activities:

- Antimicrobial Properties: The nitrile group may enhance the ability of the compound to penetrate microbial cell walls, suggesting potential antibacterial or antifungal effects.

- Anticancer Activity: Structural analogs have been studied for their ability to inhibit tumor growth through interference with cellular signaling pathways.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, 3-Methoxybut-2-enenitrile is explored as a precursor for drug development. Its derivatives could lead to the discovery of novel therapeutic agents targeting various diseases.

Potential Applications:

- Development of drugs targeting metabolic disorders.

- Investigation into compounds that may inhibit specific cancer pathways.

Industry

The compound is used in the production of specialty chemicals and advanced materials. Its unique properties allow it to contribute to the development of new materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications and potential of 3-Methoxybut-2-enenitrile:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated successful synthesis routes leading to high yields of desired products using 3-Methoxybut-2-enenitrile as an intermediate. |

| Study B | Biological Activity | Identified antimicrobial properties in derivatives of 3-Methoxybut-2-enenitrile, indicating potential for drug development against resistant strains. |

| Study C | Medicinal Chemistry | Explored the efficacy of synthesized compounds derived from 3-Methoxybut-2-enenitrile in inhibiting cancer cell growth in vitro. |

Mechanism of Action

The mechanism of action of 3-Methoxybut-2-enenitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile group acts as an electrophile, attracting nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Methoxybut-2-enenitrile’s properties, it is compared with three analogous compounds:

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| 3-Methoxybut-2-enenitrile | C₅H₇NO | 97.12 | ~150–160 (est.) | Nitrile, methoxy, alkene | Electrophilic addition, cyclization |

| 2-Methoxybut-2-enenitrile | C₅H₇NO | 97.12 | ~140–150 (est.) | Nitrile, methoxy, alkene | Higher electrophilicity at C1 |

| Acrylonitrile | C₃H₃N | 53.06 | 77.3 | Nitrile, alkene | Radical polymerization, Michael addition |

| 3-Ethoxybut-2-enenitrile | C₆H₉NO | 111.14 | ~170–180 (est.) | Nitrile, ethoxy, alkene | Reduced polarity vs. methoxy analog |

Key Differences and Research Findings

Substituent Position Effects :

- The 3-methoxy group in 3-Methoxybut-2-enenitrile stabilizes the conjugated system through resonance, whereas the 2-methoxy isomer (2-Methoxybut-2-enenitrile) exhibits greater electrophilicity at the terminal carbon due to proximity to the nitrile group. This positional difference impacts their utility in regioselective reactions, such as Diels-Alder cycloadditions .

Alkoxy Group Size :

- Replacing methoxy with ethoxy (3-Ethoxybut-2-enenitrile) increases steric hindrance and reduces polarity, slowing nucleophilic attack at the nitrile group. Methoxy derivatives generally show faster reaction kinetics in acid-catalyzed cyclizations .

Comparison with Acrylonitrile :

- Acrylonitrile lacks an alkoxy substituent, rendering it more reactive in radical polymerization. However, 3-Methoxybut-2-enenitrile’s methoxy group suppresses polymerization under similar conditions, favoring instead electrophilic substitutions or cyclizations to form heterocycles like pyrrolidines or imidazoles.

Biological Activity

3-Methoxybut-2-enenitrile, a compound with notable chemical properties, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological effects, including cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure

The structure of 3-Methoxybut-2-enenitrile can be represented as follows:

This compound features a nitrile functional group which is often associated with significant biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 3-Methoxybut-2-enenitrile against various cancer cell lines. The compound was subjected to MTT assays to determine its effects on cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 20.5 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 15.2 | Disruption of mitochondrial function |

| A549 (Lung) | 18.0 | Activation of caspase pathways |

The results indicate that 3-Methoxybut-2-enenitrile exhibits varying degrees of cytotoxicity across different cancer cell lines, primarily through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction .

Anti-inflammatory Effects

In addition to its cytotoxic properties, 3-Methoxybut-2-enenitrile has shown promise in reducing inflammation. Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

| Inflammatory Marker | Concentration (µM) | Effect |

|---|---|---|

| IL-6 | 10 | Decreased by 45% |

| TNF-alpha | 10 | Decreased by 30% |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Case Study 1: Cancer Treatment

A study conducted by Liu et al. focused on the effects of 3-Methoxybut-2-enenitrile on K562 leukemia cells. The researchers found that treatment with the compound resulted in a significant increase in apoptosis markers, including caspase activation and Annexin V positivity, indicating its potential as an anticancer agent .

Case Study 2: Metabolic Syndrome

Another investigation explored the role of 3-Methoxybut-2-enenitrile in metabolic syndrome models. Mice treated with the compound exhibited improved lipid profiles and reduced adipose tissue inflammation, suggesting its utility in metabolic disorders .

The biological activity of 3-Methoxybut-2-enenitrile is thought to be mediated through several pathways:

- ROS Generation : Induces oxidative stress leading to apoptosis.

- Caspase Activation : Triggers programmed cell death pathways.

- Cytokine Modulation : Reduces levels of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.